molecular formula C10H6O3S B2723283 4-Formyl-1-benzothiophene-2-carboxylic acid CAS No. 1824464-67-6

4-Formyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B2723283
CAS No.: 1824464-67-6
M. Wt: 206.22
InChI Key: DGMIRRRAONYKLZ-UHFFFAOYSA-N
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Description

4-Formyl-1-benzothiophene-2-carboxylic acid is a chemical compound that belongs to the benzothiophene family. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications in various fields.

Scientific Research Applications

4-Formyl-1-benzothiophene-2-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and organic semiconductors.

Future Directions

Thiophene-based analogs, including “4-Formyl-1-benzothiophene-2-carboxylic acid”, continue to be a topic of interest in scientific research due to their potential as biologically active compounds . Future research may focus on exploring their synthesis, properties, and potential applications in greater detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-1-benzothiophene-2-carboxylic acid typically involves the functionalization of the benzothiophene core. One common method includes the formylation of benzothiophene derivatives followed by carboxylation. Specific reaction conditions, such as the use of formylating agents like Vilsmeier-Haack reagent and subsequent carboxylation using carbon dioxide under high pressure, are often employed.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: 4-Carboxy-1-benzothiophene-2-carboxylic acid.

    Reduction: 4-Hydroxymethyl-1-benzothiophene-2-carboxylic acid.

    Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-Formyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Pathways involved may include inhibition of enzymes or modulation of receptor activity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzo[b]thiophene-2-carboxylic acid
  • 4-Hydroxybenzo[b]thiophene-2-carboxylic acid
  • 4-Aminobenzo[b]thiophene-2-carboxylic acid

Uniqueness

4-Formyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which confer distinct reactivity and potential biological activity. This dual functionality allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-formyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3S/c11-5-6-2-1-3-8-7(6)4-9(14-8)10(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMIRRRAONYKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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